1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate
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Overview
Description
1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
Scientific Research Applications
1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind to various biological macromolecules, influencing their activity and leading to desired biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate include other indole derivatives such as:
Tryptophan: An essential amino acid with an indole ring, important in protein synthesis and as a precursor to serotonin.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole structure.
The uniqueness of 1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate lies in its spiro structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-O'-benzyl 6-O-ethyl spiro[1,2,6,7-tetrahydroindole-3,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C23H28N2O4/c1-2-28-21(26)18-8-9-19-20(14-18)24-16-23(19)10-12-25(13-11-23)22(27)29-15-17-6-4-3-5-7-17/h3-9,18,24H,2,10-16H2,1H3 |
InChI Key |
LFNPTSNRHDZERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=C1)C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
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